molecular formula C22H10Cl2F2N4OS B11540460 (2Z)-5-amino-2-(2-chloro-6-fluorobenzylidene)-7-(2-chloro-6-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

(2Z)-5-amino-2-(2-chloro-6-fluorobenzylidene)-7-(2-chloro-6-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

Cat. No.: B11540460
M. Wt: 487.3 g/mol
InChI Key: DDCHIUBHBOEBBX-IDUWFGFVSA-N
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Description

The compound “(2Z)-5-AMINO-7-(2-CHLORO-6-FLUOROPHENYL)-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE” is a complex organic molecule that belongs to the class of thiazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often substituted anilines and aldehydes, which undergo condensation reactions to form the thiazolopyridine core. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its biological activity and selectivity towards specific targets make it a promising lead compound for drug development.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyridine Derivatives: These compounds share the thiazolopyridine core and exhibit similar biological activities.

    Fluorophenyl Derivatives: Compounds with fluorophenyl groups often have enhanced biological activity and stability.

    Amino Derivatives: Amino groups can enhance the compound’s solubility and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C22H10Cl2F2N4OS

Molecular Weight

487.3 g/mol

IUPAC Name

(2Z)-5-amino-7-(2-chloro-6-fluorophenyl)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

InChI

InChI=1S/C22H10Cl2F2N4OS/c23-13-3-1-5-15(25)10(13)7-17-21(31)30-20(29)11(8-27)18(12(9-28)22(30)32-17)19-14(24)4-2-6-16(19)26/h1-7,18H,29H2/b17-7-

InChI Key

DDCHIUBHBOEBBX-IDUWFGFVSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)N3C(=C(C(C(=C3S2)C#N)C4=C(C=CC=C4Cl)F)C#N)N)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=C(C=CC=C4Cl)F)C#N)N)F

Origin of Product

United States

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